

# Investigating Cardiac Remodeling with VO-Ohpic Trihydrate: Application Notes and Protocols

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780661

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## Introduction

Cardiac remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a final common pathway for a variety of cardiovascular diseases, ultimately leading to heart failure. This process is characterized by pathological changes including cardiac hypertrophy, fibrosis, and apoptosis. The phosphatase and tensin homolog (PTEN), a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, has emerged as a key therapeutic target in cardiac remodeling. Inhibition of PTEN leads to the activation of the pro-survival Akt pathway, offering a promising strategy to mitigate the detrimental effects of cardiac remodeling.

**VO-Ohpic trihydrate** is a potent and specific inhibitor of PTEN.<sup>[1]</sup> This document provides detailed application notes and protocols for investigating the therapeutic potential of **VO-Ohpic trihydrate** in preclinical models of cardiac remodeling, with a focus on doxorubicin-induced cardiomyopathy.

## Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of **VO-Ohpic trihydrate** in a mouse model of doxorubicin-induced cardiomyopathy.<sup>[2]</sup>

Table 1: Echocardiographic Parameters of Cardiac Function[2]

Parameter	Control	Doxorubicin (Doxo)	Doxo + VO-Ohpic
Left Ventricular Internal Diameter at end-diastole (LVIDd, mm)	3.5 ± 0.1	4.5 ± 0.2	3.8 ± 0.1#
Left Ventricular Internal Diameter at end-systole (LVIDs, mm)	2.0 ± 0.1	3.5 ± 0.2	2.5 ± 0.1#
End-Diastolic Volume (EDV, µL)	50 ± 5	90 ± 8	60 ± 6#
End-Systolic Volume (ESV, µL)	15 ± 2	45 ± 5	25 ± 3#
Fractional Shortening (FS, %)	43 ± 2	22 ± 3	34 ± 2#
Ejection Fraction (EF, %)	75 ± 3	45 ± 4	65 ± 3#

\*Data are presented as mean ± SEM (n=8 per group). P < 0.05 vs. Control; #P < 0.05 vs. Doxo.

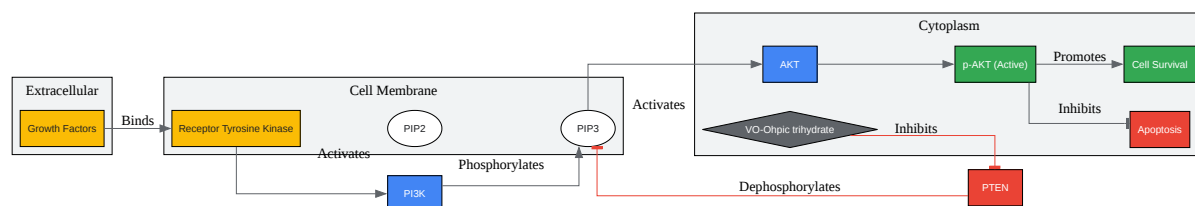
Table 2: Histological and Molecular Markers of Cardiac Remodeling[2]

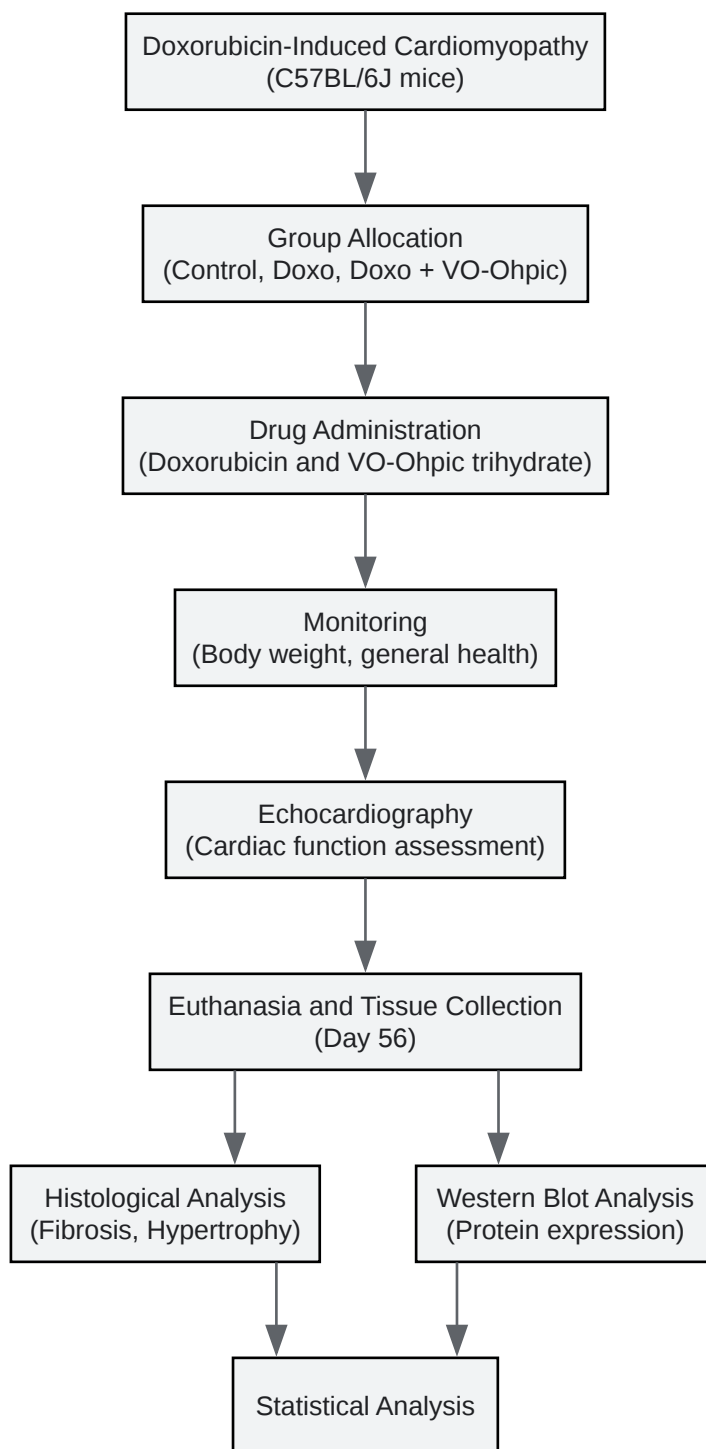
Parameter	Control	Doxorubicin (Doxo)	Doxo + VO-Ohpic
Vascular Fibrosis (%)	5 ± 1	25 ± 3	10 ± 2#
Cardiomyocyte Area (μm <sup>2</sup> )	200 ± 15	350 ± 25	250 ± 20#
Phospho-PTEN (p-PTEN) Expression (Arbitrary Units)	1.0 ± 0.1	1.8 ± 0.2	1.2 ± 0.1#
Total PTEN Expression (Arbitrary Units)	1.0 ± 0.1	1.1 ± 0.1	1.0 ± 0.1
Phospho-AKT (p-AKT) Expression (Arbitrary Units)	1.0 ± 0.1	0.4 ± 0.05	0.8 ± 0.1#
Total AKT Expression (Arbitrary Units)	1.0 ± 0.1	0.9 ± 0.1	1.0 ± 0.1
Cleaved Caspase-3 Expression (Arbitrary Units)	1.0 ± 0.2	3.5 ± 0.5*	1.5 ± 0.3#

\*Data are presented as mean ± SEM (n=5-8 per group). P < 0.05 vs. Control; #P < 0.05 vs. Doxo.

## Signaling Pathway

The primary mechanism of action of **VO-Ohpic trihydrate** in mitigating cardiac remodeling is through the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.





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## References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
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